An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-L-tryptophan
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-L-tryptophan
Introduction
2-Methyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, distinguished by a methyl group substitution at the C2 position of the indole ring. This modification, while seemingly minor, imparts significant changes to the molecule's reactivity and biological function. Found as a natural product and bacterial metabolite, 2-Methyl-L-tryptophan is a crucial intermediate in the biosynthesis of complex thiopeptide antibiotics, such as thiostrepton.[1][2] Its unique structure has also made it and its racemic form valuable tools in pharmaceutical development and neuroscience research, particularly in studies involving protein synthesis and neurotransmitter pathways.[2][3]
This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2-Methyl-L-tryptophan. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, or application in biological systems. We will delve into its structural attributes, reactivity, and stability, and provide validated methodologies for its analytical characterization.
Chemical Structure and Identification
The foundational identity of 2-Methyl-L-tryptophan is rooted in its precise molecular architecture. It retains the chiral center and amino acid backbone of its parent, L-tryptophan, but the C2 position of the indole ring, a site typically susceptible to electrophilic attack in tryptophan, is now occupied by a methyl group. This sterically blocks one of the most reactive sites on the indole ring, fundamentally altering its chemical behavior.
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IUPAC Name: (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid[1]
Caption: Chemical structure of 2-Methyl-L-tryptophan.
Physical Properties
| Property | Value / Description | Source(s) |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder. | [3][4] |
| Melting Point | Data not available. Likely decomposes upon heating, similar to L-tryptophan which decomposes at ~290 °C. | [6] |
| Solubility | No specific data available. Expected to have moderate solubility in water and be more soluble in acidic or basic solutions.[7][8] Soluble in hot alcohol and DMSO; insoluble in nonpolar solvents like chloroform.[7][8] | |
| pKa Values | No specific data available. Estimated to be similar to L-tryptophan: pKa₁ ≈ 2.4 (carboxylic acid), pKa₂ ≈ 9.4 (ammonium group). | [8] |
| Optical Rotation | Data not available. As the L-enantiomer, it is expected to be levorotatory in neutral aqueous solution, similar to L-tryptophan ([α]D ≈ -31.5°). | [6] |
| Storage | Store at 2°C - 8°C in a well-closed container. | [2] |
Chemical Properties and Reactivity
Stability
2-Methyl-L-tryptophan is generally stable under recommended storage conditions (cool, dry, and dark).[2] As with other amino acids and indole-containing compounds, prolonged exposure to light and air can lead to degradation. It is incompatible with strong oxidizing agents and strong acids, which can react with the indole nucleus or the amino acid functional groups.
Reactivity
The reactivity of 2-Methyl-L-tryptophan is a synthesis of its amino acid character and its modified indole side chain.
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Amino Acid Reactivity: The α-amino and α-carboxyl groups exhibit typical reactivity. They can undergo esterification, amide bond formation (peptidization), and N-acylation. These reactions are fundamental to its incorporation into peptide structures or for creating prodrugs.
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Indole Ring Reactivity: Unlike L-tryptophan, where the C2 position is highly susceptible to electrophilic attack and oxidation, this position in 2-Methyl-L-tryptophan is blocked. This significantly enhances the stability of the indole ring towards certain degradation pathways. Electrophilic substitution, if forced, would be directed to other positions on the ring (C4, C5, C6, or C7).
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Biosynthetic Reactivity: The most well-documented reactivity is within the biosynthetic pathway of the antibiotic thiostrepton. In this context, 2-Methyl-L-tryptophan is not an endpoint but a key intermediate. It undergoes a remarkable enzymatic cascade involving:
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Formation: It is first synthesized from L-tryptophan and S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine:tryptophan 2-methyltransferase.
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Transformation: It is then processed by a pyridoxal-5'-phosphate-dependent protein (TsrA) and a flavoprotein (TsrE). These enzymes work in tandem to perform a reversible transamination followed by selective oxygenation. This sequence initiates a highly reactive rearrangement, leading to the cleavage of the indole ring and subsequent expansion to form a quinaldic acid moiety, a critical component of the final antibiotic.
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Spectroscopic Properties
Spectroscopic analysis is essential for the verification and characterization of 2-Methyl-L-tryptophan. The expected spectral properties are outlined below, based on its known structure and data from analogous compounds.
| Technique | Expected Characteristics |
| UV-Visible | Exhibits strong absorbance in the UV region due to the indole chromophore. The λmax is expected to be near 280 nm , with a shoulder at approximately 288 nm, characteristic of indole derivatives.[9][10] |
| Infrared (IR) | Key peaks (cm⁻¹) are expected for: ~3400 (indole N-H stretch), ~3100-2800 (aliphatic C-H stretch, O-H stretch from carboxyl), ~1660 (C=O stretch from carboxyl), ~1580 (N-H bend from amine), and various peaks in the 1600-1450 range for aromatic C=C stretching.[11] |
| ¹H NMR | Expected chemical shifts (δ, ppm) in a solvent like D₂O: ~7.0-7.7 (aromatic protons on the benzene portion of the indole), ~4.0 (α-proton), ~3.4 (β-protons, diastereotopic), ~2.4 (indole C2-methyl group). The indole N-H proton (~10-11 ppm) would be observable in a non-exchanging solvent like DMSO-d₆.[12] |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~175 (carboxyl carbon), ~105-140 (aromatic carbons of the indole ring), ~55 (α-carbon), ~27 (β-carbon), ~12 (C2-methyl carbon).[1][12] |
| Mass Spec. (ESI+) | The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 219.11 . |
Methodologies for Characterization
Ensuring the identity, purity, and integrity of a 2-Methyl-L-tryptophan sample is paramount for any research application. The following section details a validated workflow and specific protocols for its comprehensive characterization.
General Characterization Workflow
A multi-technique approach is necessary for unambiguous confirmation of the material. The causality behind this workflow is to first establish purity and retention time (HPLC), then confirm the molecular weight (MS), and finally, verify the detailed molecular structure and isomeric form (NMR).
Caption: Workflow for analytical characterization.
Protocol: Purity Assessment by RP-HPLC
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for assessing the purity of small organic molecules like amino acids. A C18 column is chosen for its excellent retention of aromatic compounds via hydrophobic interactions. UV detection is ideal due to the strong chromophore of the indole ring.
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure:
-
Prepare a sample stock solution of 2-Methyl-L-tryptophan at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 280 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for 10 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol: Structural Verification by NMR and MS
Rationale: Mass spectrometry provides a rapid and accurate determination of molecular weight, while NMR spectroscopy offers definitive structural confirmation by mapping the proton and carbon environments within the molecule.
-
Part A: Mass Spectrometry (ESI-MS)
-
From the HPLC stock solution (1 mg/mL), create a dilute 10 µg/mL sample in 50:50 Water:Acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.
-
Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Expected Result: A dominant peak at m/z 219.11, corresponding to the [M+H]⁺ ion.
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-
Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and its ability to allow for the observation of exchangeable N-H and O-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) for good signal-to-noise.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ or similar pulse sequence).
-
Expected Result: The resulting spectra should show peaks with chemical shifts, multiplicities, and integrations consistent with the known structure of 2-Methyl-L-tryptophan as described in Section 4.
-
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12991541, 2-Methyl-L-tryptophan. Retrieved January 2, 2026, from [Link].
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ResearchGate (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved January 2, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6305, L-Tryptophan. Retrieved January 2, 2026, from [Link].
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ResearchGate (n.d.). a UV–visible absorbance spectra, b Fluorescence spectra; of methyl ester of tryptophan... Retrieved January 2, 2026, from [Link].
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Solubility of Things (n.d.). Tryptophan. Retrieved January 2, 2026, from [Link].
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Human Metabolome Database (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 2, 2026, from [Link].
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Wikipedia (n.d.). Tryptophan. Retrieved January 2, 2026, from [Link].
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ResearchGate (n.d.). Cross-Correlated Relaxation Enhanced 1 H− 13 C NMR Spectroscopy of Methyl Groups... Retrieved January 2, 2026, from [Link].
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National Center for Biotechnology Information (n.d.). Rotational Freedom of Tryptophan Residues in Proteins and Peptides. Retrieved January 2, 2026, from [Link].
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Biological Magnetic Resonance Bank (n.d.). L-Tryptophan (bmse000050). Retrieved January 2, 2026, from [Link].
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Chemistry LibreTexts (2022). Ultraviolet and visible spectroscopy. Retrieved January 2, 2026, from [Link].
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ACS Publications (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Retrieved January 2, 2026, from [Link].
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National Institute of Standards and Technology (n.d.). Tryptophan. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link].
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National Institute of Standards and Technology (n.d.). L-Tryptophan. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link].
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National Center for Biotechnology Information (n.d.). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Retrieved January 2, 2026, from [Link].
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RSC Publishing (n.d.). The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions... Retrieved January 2, 2026, from [Link].
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